molecular formula C11H10ClN3 B1453086 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine CAS No. 1220038-38-9

6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine

Cat. No. B1453086
M. Wt: 219.67 g/mol
InChI Key: HVZXGXWRRVBSFA-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine is a chemical compound with the molecular formula C10H9ClN4 . It is also known as 6-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine .


Molecular Structure Analysis

The molecular structure of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine consists of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The average mass of the molecule is 220.658 Da, and the monoisotopic mass is 220.051575 Da .


Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine is 220.66 . Unfortunately, the search results do not provide further information on its physical and chemical properties.

Scientific Research Applications

Chlorothiazide-Pyridine Solvate Formation In the formation of chlorothiazide-pyridine solvate, 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine demonstrates its utility in creating strong intermolecular hydrogen bonds. This property is particularly interesting for the development of solvates with specific structural and stability characteristics, highlighting its potential application in material science and pharmaceutical formulation (Johnston, Florence, & Kennedy, 2008).

Synthesis of Carcinogenic Pyrolysis Products The synthesis of potentially carcinogenic pyrolysis products, like 5-phenyl-2-pyridinamine, from phenylalanine, points to the research utility of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine in studying the formation and biological impact of these compounds. This research is vital for understanding the mutagenic potential of substances formed during the cooking process and their structural relationships to known carcinogens (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).

Halogen Substitution Reactions The neat conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative through treatment with lithium diisopropylamide and subsequently with iodine demonstrates the chemical's utility in halogen shuffling, serving as a precursor for further synthetic manipulations. This showcases the application of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine in detailed organic synthesis, particularly in the selective modification of halogenated compounds (Mongin, Tognini, Cottet, & Schlosser, 1998).

Safety And Hazards

The safety data sheet (SDS) for 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine can be found online . The SDS contains information about the hazards of the chemical, safe handling procedures, and emergency measures.

properties

IUPAC Name

6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-4-1-5-11(15-10)14-8-9-3-2-6-13-7-9/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZXGXWRRVBSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248144
Record name N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine

CAS RN

1220038-38-9
Record name N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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